REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].[CH:12](OC)(OC)OC.OS(O)(=O)=O>CO>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:12])=[O:7])=[CH:4][C:3]=1[OH:11]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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47.5 (± 7.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Half of the solvent was removed in vacuo
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Type
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ADDITION
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Details
|
the remaining solution was poured into an ice/H2O mixture
|
Type
|
EXTRACTION
|
Details
|
the product was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether phases were washed twice with H2O
|
Type
|
ADDITION
|
Details
|
treated with a cold solution of saturated NaHCO3
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Type
|
ADDITION
|
Details
|
treated with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: PERCENTYIELD | 99% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=O)OC)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |